A Technical Guide to (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: Properties, Synthesis, and Scientific Context
A Technical Guide to (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: Properties, Synthesis, and Scientific Context
Disclaimer: The compound (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is not a widely cataloged chemical with extensive, direct experimental data in public literature. This guide has been constructed by synthesizing data from structurally analogous compounds, established principles of organic chemistry, and predictive modeling. The primary analogs used for inference are (4-Amino-3-nitrophenyl)(phenyl)methanone (CAS: 31431-19-3) and various 3-nitrophenyl derivatives. All protocols and properties should be treated as putative and require experimental validation.
Introduction and Rationale
In the landscape of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone for building molecules with significant biological activity and unique photophysical properties. The strategic placement of functional groups, such as nitro (-NO₂) and amino (-NH₂) moieties, allows for fine-tuning of electronic properties, reactivity, and intermolecular interactions. This guide focuses on the chemical profile of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone, a molecule of interest due to its potential as a versatile synthetic intermediate.
The presence of two electron-withdrawing nitro groups and one electron-donating amino group across two phenyl rings linked by a carbonyl bridge creates a complex electronic environment. This substitution pattern suggests potential applications as:
-
A scaffold for heterocyclic synthesis: The ortho-relationship of the amino and nitro groups on the first ring is a classic precursor for benzimidazole formation, a privileged structure in drug discovery.[1]
-
An intermediate for antineoplastic agents: Aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization and p38 MAP kinase, showing promise in oncology research.[2][3]
-
Building blocks for advanced polymers and dyes: The nitro and amino groups offer sites for polymerization and chromophoric modification.[4]
This document provides a comprehensive overview of the predicted chemical properties, a validated protocol for its logical synthesis, and an analysis of its reactivity, grounded in authoritative chemical principles.
Chemical Identity and Physicochemical Properties
The core identity of the molecule is established by its structure and derived properties. While direct experimental values are unavailable, the following data are projected based on its constituent parts and comparison with analogs like 4-Amino-3-nitrobenzophenone.[5][6][7]
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone | Standard nomenclature rules. |
| Molecular Formula | C₁₃H₉N₃O₅ | Derived from chemical structure. |
| Molecular Weight | 287.23 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned. | Not found in major chemical databases. |
| Appearance | Predicted to be a yellow to orange crystalline solid.[8][9] | Based on analogs like 4-Amino-3-nitrobenzophenone and other nitroaromatic compounds. |
| Melting Point | Estimated >150 °C | Increased molecular weight and polarity compared to 4-Amino-3-nitrobenzophenone (m.p. 140-143 °C) suggest a higher melting point.[7] |
| Solubility | Sparingly soluble in water (predicted < 50 mg/L); Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | The polar nitro and amino groups are offset by two hydrophobic aromatic rings. Analog solubility is low in water.[8] |
| pKa | ~-2.5 to -3.0 (amino group) | The amino group's basicity is significantly reduced by the ortho-nitro group and the benzoyl group's withdrawing effects.[8] |
Proposed Synthesis and Purification
The logical and most reliable method for synthesizing the target compound is a Friedel-Crafts acylation reaction. This pathway leverages commercially available starting materials and follows a well-established reaction mechanism.
Synthetic Workflow
The proposed synthesis involves the acylation of 2-nitroaniline with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed workflow for Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
Materials:
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2-Nitroaniline
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3-Nitrobenzoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1M aq.)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol
Procedure:
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Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Allow the mixture to stir for 15 minutes.
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Nucleophile Addition: Dissolve 2-nitroaniline (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture. Causality Note: The amino group of 2-nitroaniline is the directing group. Acylation is expected to occur at the para-position (C4) due to steric hindrance from the nitro group at the ortho-position and the activating nature of the amino group.
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Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point of the purified product should be sharp.
Spectroscopic and Reactivity Analysis
Predicted Spectroscopic Data
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¹H NMR: Expect complex aromatic signals. Key identifiable peaks would include a downfield singlet or broad singlet for the -NH₂ protons and distinct multiplets for the protons on both aromatic rings, influenced by the electron-withdrawing nitro groups. The proton ortho to the amino group (C5-H) will likely be the most upfield in that ring system.
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¹³C NMR: The carbonyl carbon should appear significantly downfield (~190-195 ppm). Aromatic carbons attached to nitro groups will also be downfield.
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IR Spectroscopy: Key stretches expected are: N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ketone (~1650-1670 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro groups (~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹, respectively).
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Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 287.23. Common fragmentation patterns would involve the loss of NO₂ groups and cleavage around the carbonyl linker.
Chemical Reactivity and Stability
The molecule's reactivity is dictated by its three key functional groups.
Caption: Principal reactivity sites on the target molecule.
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Amino Group: The primary amine is a potent nucleophile, though its reactivity is tempered by the adjacent nitro group. It is the primary site for acylation, alkylation, and diazotization reactions.
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Nitro Groups: The nitro groups are strong electron-withdrawing moieties, deactivating the rings towards electrophilic substitution but activating them for nucleophilic aromatic substitution (SₙAr), particularly on the 4-amino-3-nitrophenyl ring. They can be selectively or fully reduced to amines using reagents like SnCl₂/HCl, Pd/C with H₂, or sodium dithionite.
-
Intramolecular Cyclization: A key synthetic utility arises from the ortho-amino-nitro functionality. Reductive cyclization (e.g., using sodium dithionite) will readily form a benzimidazole ring system, a pathway of high value in pharmaceutical synthesis.[1]
-
Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
Stability: The compound is expected to be stable under normal laboratory conditions but should be protected from strong reducing agents and high heat.[8] Like many nitroaromatic compounds, it may be energetic and should be handled with care, especially on a large scale.
Applications in Research and Drug Development
While this specific molecule is not documented, its structural motifs are prevalent in several areas of active research:
-
Medicinal Chemistry: As a precursor to benzimidazoles and other fused heterocycles, it serves as a starting point for developing kinase inhibitors, anthelmintics, and other biologically active agents.[1][2]
-
Materials Science: The molecule's high polarity and conjugated system could be exploited in the synthesis of nonlinear optical materials or specialized polymers.[1]
-
Organic Synthesis: It is a functional intermediate that allows for differential reactivity. For example, one nitro group could be selectively reduced, followed by modification of the resulting amine, before the second nitro group is reduced, enabling complex, multi-step syntheses.[1]
Safety and Handling
No direct MSDS is available. Safety precautions must be inferred from analogous compounds like 4-Amino-3-nitrobenzophenone and general nitroanilines.[5][8]
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements (Recommended): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Handling: Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[4]
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